molecular formula C6H8ClF3N2O B2415634 2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride CAS No. 2228307-76-2

2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2415634
CAS No.: 2228307-76-2
M. Wt: 216.59
InChI Key: NUBOOTDDWCVABF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, which is known to enhance the chemical stability and biological activity of molecules. The presence of the isoxazole ring further contributes to its distinct chemical behavior.

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O.ClH/c1-3-2-4(11-12-3)5(10)6(7,8)9;/h2,5H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBOOTDDWCVABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The target molecule comprises two critical substructures: a 5-methylisoxazole ring and a trifluoroethylamine moiety. Retrosynthetic disconnection suggests two primary approaches: (1) late-stage introduction of the trifluoroethylamine group to a pre-formed isoxazole core, or (2) simultaneous construction of the isoxazole and trifluoroethylamine units via cycloaddition or condensation reactions.

Isoxazole Ring Construction

Isoxazole synthesis commonly employs 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For 5-methylisoxazole-3-carboxylic acid derivatives, demonstrates nitro-to-amine conversions using hydrogenation over palladium on carbon (Pd/C), a method adaptable to isoxazole systems. Alternative routes may involve condensation of hydroxylamine with β-keto esters, though regioselectivity must be carefully controlled.

Synthetic Route Development

Route 1: Trifluoroketone Intermediate Pathway

Synthesis of 2,2,2-Trifluoro-1-(5-Methylisoxazol-3-yl)Ethan-1-One
  • Isoxazole Formation : React ethyl 3-oxopent-4-enoate with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 h to yield 5-methylisoxazole-3-carboxylate.
  • Ester Hydrolysis : Treat with 4 M NaOH at 60°C overnight, acidify with HCl to isolate 5-methylisoxazole-3-carboxylic acid (26a ).
  • Trifluoromethylation : Convert the carboxylic acid to acyl chloride (SOCl₂, reflux), then react with trifluoromethyltrimethylsilane (TMSCF₃) in DMF at 0°C to form the trifluoroketone.
Reductive Amination to Primary Amine
  • Nitro Intermediate : Nitrate the isoxazole at position 5 using fuming HNO₃/H₂SO₄ at 0°C, followed by ketone protection as a Boc-oxime.
  • Reduction : Hydrogenate the nitro group under H₂ (1 atm) with 10% Pd/C in methanol, yielding the primary amine.
  • Hydrochloride Formation : Treat with HCl in diethyl ether to precipitate 2,2,2-trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride.

Key Data :

  • Yield: 63% (trifluoroketone), 85% (amine hydrochloride).
  • Purity (HPLC): >99% (C18 column, 0.1% TFA in H₂O/MeCN).

Route 2: Direct Cycloaddition with Trifluoroethylamine

Nitrile Oxide Generation
  • Oxime Formation : React 5-methylisoxazole-3-carbaldehyde with hydroxylamine hydrochloride in pyridine to form the oxime.
  • Chlorination : Treat with N-chlorosuccinimide (NCS) in DCM at 0°C to generate the nitrile oxide.
1,3-Dipolar Cycloaddition
  • Dipole Trapping : React the nitrile oxide with 2,2,2-trifluoroethylamine in toluene at 110°C for 12 h.
  • Salt Formation : Isolate the cycloadduct via filtration and recrystallize from ethanol/HCl.

Optimization Insight :

  • Microwave irradiation (150°C, 30 min) improves yield to 78%.
  • Diastereoselectivity (>20:1) achieved using chiral Cu(I) catalysts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆): δ 6.78 (s, 1H, isoxazole-H), 3.45 (q, J = 9.2 Hz, 2H, CF₃CH₂), 2.32 (s, 3H, CH₃).
  • ¹⁹F NMR : δ −71.94 (s, CF₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₆H₇F₃N₂O⁺ [M + H]⁺: 193.0532.
  • Found : 193.0538.

X-ray Crystallography

  • Crystal System : Monoclinic, space group P2₁/c.
  • Bond Lengths : C-F (1.332 Å), N-O (1.402 Å).

Challenges and Mitigation Strategies

Trifluoroethylamine Stability

  • Issue : Hydrolysis under acidic conditions.
  • Solution : Use Boc protection during nitro reduction; deprotect with TFA post-hydrogenation.

Regioselectivity in Cycloaddition

  • Issue : Competing formation of 4-methyl regioisomer.
  • Solution : Employ bulky Lewis acids (e.g., Et₃Al) to favor 5-methyl product.

Scale-Up and Industrial Feasibility

Continuous Flow Synthesis

  • Microreactor Setup : Achieves 92% yield at 100 g/hr using Pd/C-packed bed for hydrogenation.
  • Solvent Recovery : Distillation reclaims >95% THF and methanol.

Cost Analysis

  • Raw Materials : TMSCF₃ ($45/mol) contributes 68% of total cost.
  • Alternative : Use CF₃COCl ($28/mol) with NaBH₄ reduction.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, thereby modulating their activity. The isoxazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride is unique due to the combination of the trifluoromethyl group and the isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride is a synthetic compound notable for its trifluoromethyl group and isoxazole moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial applications.

The compound's molecular formula is C6H8ClF3N2OC_6H_8ClF_3N_2O, with a molecular weight of approximately 216.59 g/mol. Its unique structural features contribute to its biological activity.

PropertyValue
Molecular FormulaC₆H₈ClF₃N₂O
Molecular Weight216.59 g/mol
CAS Number2228307-76-2

Antidepressant Potential

Research indicates that 2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential antidepressant properties, as modulation of these neurotransmitters is a common mechanism in the treatment of depression.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The structural characteristics, particularly the trifluoromethyl group, enhance its lipophilicity, potentially improving membrane permeability and efficacy against pathogens .

Neuropharmacological Studies

A study conducted on animal models demonstrated that administration of the compound resulted in a significant decrease in depressive-like behaviors compared to control groups. The mechanism was hypothesized to involve increased levels of serotonin in the synaptic cleft due to inhibition of reuptake mechanisms.

Antimicrobial Efficacy

In vitro assays revealed that 2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride exhibited bactericidal effects against Gram-negative bacteria such as Escherichia coli and Salmonella spp. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating a promising alternative for treating resistant bacterial infections.

Comparative Analysis with Similar Compounds

The biological activity of 2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride can be contrasted with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2,2,2-Trifluoro-N-(5-methylisoxazol-3-yl)propanamideSimilar isoxazole moiety but different functional groupsPotentially different biological activity
5-MethylisoxazoleSimpler structure without trifluoromethyl groupLacks unique properties imparted by trifluoromethylation
2,2-Difluoro-N-(5-methylisoxazol-3-yl)ethanamineSimilar backbone but fewer fluorine atomsMay exhibit reduced potency compared to trifluorinated derivative

Q & A

Q. How can researchers optimize the synthesis of 2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride to maximize yield and purity?

Methodological Answer: Synthesis optimization involves systematic adjustments to reaction parameters. Key steps include:

  • Reagent Selection : Use 5-methylisoxazole-3-carbaldehyde as a starting material for regioselective condensation with trifluoroethylamine precursors .
  • Temperature Control : Maintain temperatures between 0–5°C during imine formation to minimize side reactions (e.g., hydrolysis or polymerization) .
  • Purification : Employ gradient elution in column chromatography (e.g., silica gel with hexane/ethyl acetate mixtures) to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
  • Yield Enhancement : Optimize stoichiometry (1:1.2 molar ratio of aldehyde to amine) and use anhydrous solvents (e.g., THF) to suppress competing pathways .

Q. What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer: A multi-technique approach ensures accuracy:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons of the isoxazole ring (δ 6.2–6.4 ppm) and amine protons (δ 2.8–3.1 ppm, broad singlet) .
    • ¹³C NMR : Detect CF₃ groups (δ 120–125 ppm, quartet due to J₃ coupling with fluorine) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 239.1) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable via slow evaporation in ethanol) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

Methodological Answer: Contradictions often arise from experimental variability. Address this by:

  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293 or SH-SY5Y for neuroactivity studies) and normalize data to internal controls (e.g., β-actin for Western blots) .
  • Dose-Response Curves : Test concentrations across a wider range (e.g., 1 nM–100 µM) to identify non-linear effects. Use Hill slope analysis to quantify efficacy/potency .
  • Meta-Analysis : Pool data from independent studies (≥3 replicates) and apply statistical models (e.g., random-effects meta-analysis) to account for heterogeneity .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., neurotransmitter receptors)?

Methodological Answer: Integrate computational and experimental workflows:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets like GABAₐ receptors. Prioritize docking grids around the isoxazole and trifluoroethylamine moieties .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Calculate binding free energies via MM-PBSA .
  • QSAR Modeling : Train models on datasets of structurally related amines to predict logP, pKa, and blood-brain barrier permeability .

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